Barium arsenide - 12255-50-4

Barium arsenide

Catalog Number: EVT-1805466
CAS Number: 12255-50-4
Molecular Formula: As2Ba3
Molecular Weight: 561.8 g/mol
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Product Introduction

Source and Classification

Barium arsenide can be synthesized through various chemical methods, often involving the direct reaction of barium with arsenic at high temperatures. It is classified under binary compounds and specifically falls within the group of metal arsenides. The most notable forms include Ba3As4\text{Ba}_3\text{As}_4, Ba5As4\text{Ba}_5\text{As}_4, and Ba16As11\text{Ba}_{16}\text{As}_{11} .

Synthesis Analysis

Methods and Technical Details

The synthesis of barium arsenide typically involves high-temperature reactions. For instance, single crystals of Ba3As4\text{Ba}_3\text{As}_4, Ba5As4\text{Ba}_5\text{As}_4, and Ba16As11\text{Ba}_{16}\text{As}_{11} can be obtained using metal flux methods. The process generally includes:

  1. Preparation: Stoichiometric amounts of barium and arsenic are combined.
  2. Sealing: The mixture is placed in niobium tubes that are arc-welded shut under an inert atmosphere (argon).
  3. Heating Profile:
    • For Ba5As4\text{Ba}_5\text{As}_4 and Ba16As11\text{Ba}_{16}\text{As}_{11}: Heat to 1100 °C at a rate of 100 °C/h, hold for 20 hours, then cool at 5 °C/h.
    • For Ba3As4\text{Ba}_3\text{As}_4: Heat to 800 °C at a rate of 200 °C/h, hold for 20 hours, then cool to room temperature .

This method ensures the formation of high-purity crystals suitable for further analysis.

Molecular Structure Analysis

Structure and Data

The structural characterization of barium arsenides reveals complex arrangements of barium and arsenic atoms. X-ray diffraction (XRD) studies indicate that these compounds exhibit distinct crystalline structures depending on their stoichiometry. For example:

  • Ba3As4\text{Ba}_3\text{As}_4: Exhibits a unique crystal structure that has been analyzed using single-crystal X-ray diffraction techniques.
  • Electronic Structure: The electronic properties are assessed through calculations of the total density of states and band structure, revealing insights into their conductive behavior .
Chemical Reactions Analysis

Reactions and Technical Details

Barium arsenide can participate in various chemical reactions, particularly with acids or other oxidizing agents. One significant reaction involves its interaction with water or moisture, leading to the formation of barium hydroxide and arsenic acid:

BaxAsy+H2OBa(OH)2+H3AsO3\text{Ba}_x\text{As}_y+H_2O\rightarrow Ba(OH)_2+H_3AsO_3

This reaction highlights the reactivity of barium arsenide under humid conditions, which is crucial for understanding its stability in different environments.

Mechanism of Action

Process and Data

The mechanism by which barium arsenide operates in electronic applications involves its semiconductor properties. The presence of both barium and arsenic contributes to the formation of energy bands that facilitate electron mobility. This property is essential for applications in thermoelectric devices where efficient charge transport is required.

Data from electronic structure calculations indicate that the band gap varies with composition, influencing its suitability for specific applications .

Physical and Chemical Properties Analysis

Physical Properties

Barium arsenide typically appears as a crystalline solid with varying colors depending on its specific composition. The melting points can be significantly high due to the strong ionic bonds present in the structure.

Chemical Properties

  • Solubility: Barium arsenide is generally insoluble in water but can react with acids.
  • Stability: It exhibits stability under an inert atmosphere but can decompose in the presence of moisture or oxygen.

Relevant data from studies indicate that the thermal stability is contingent on the specific phase and purity of the compound .

Applications

Barium arsenide has several scientific uses due to its unique properties:

  1. Semiconductors: Utilized in the development of semiconductor devices owing to its electronic properties.
  2. Thermoelectric Materials: Investigated for use in thermoelectric generators where efficient heat-to-electricity conversion is desired.
  3. Research Applications: Employed in studies related to materials science, particularly in understanding metal-arsenide interactions .
Synthesis Methodologies of Barium Arsenide Allotropes

High-Temperature Solid-State Synthesis in Inert Atmospheres

Solid-state synthesis remains the fundamental methodology for preparing bulk barium arsenide crystals, necessitating stringent oxygen-free environments due to the extreme air-sensitivity of precursors and products. Reactions employ elemental barium (filed to remove oxide coatings) and arsenic granules handled exclusively in argon gloveboxes (<1 ppm O₂). Precise stoichiometric mixtures are sealed within refractory metal tubes (typically niobium) under argon atmosphere, which are subsequently encapsulated in fused silica ampoules under vacuum to prevent arsenic sublimation and barium oxidation [1].

The synthetic temperature profiles exhibit compound-specific optimization:

  • Ba₅As₄ and Ba₁₆As₁₁ require heating to 1100°C at 100°C/h, maintained for 20 hours, followed by controlled cooling at 5°C/h to 100°C [1]
  • Ba₃As₄ forms optimally at lower temperatures (800°C) with identical 20-hour dwell time and slow cooling (5°C/h) [1]

These conditions facilitate diffusion-controlled solid-state reactions while minimizing vapor losses. The resulting products demonstrate phase purity validated by single-crystal X-ray diffraction, revealing distinct anionic architectures: Ba₃As₄ contains isolated [As₄]⁶⁻ tetrameric units, while Ba₅As₄ and Ba₁₆As₁₁ incorporate [As₂]⁴⁻ dimers within their frameworks [1].

Table 1: Solid-State Synthesis Parameters for Binary Barium Arsenides

CompoundStoichiometric Ratio (Ba:As)Peak Temperature (°C)Dwell Time (h)Cooling Rate (°C/h)Atmosphere
Ba₃As₄3:4800205Argon (sealed)
Ba₅As₄5:41100205Argon (sealed)
Ba₁₆As₁₁16:111100205Argon (sealed)

Flux-Mediated Crystal Growth Techniques

Flux methods enable crystal growth at temperatures below conventional solid-state synthesis thresholds, facilitating the crystallization of metastable phases and enhancing single-crystal dimensions. In barium arsenide synthesis, molten metal fluxes (historically lead or tin, though specifics remain proprietary) provide a reactive medium that enhances arsenic dissolution and mass transport while suppressing arsenic volatilization [1].

Initial discoveries of Ba₃As₄ and Ba₅As₄ occurred during attempts to synthesize quaternary oxyarsenides via flux reactions [1]. The optimized protocol involves:

  • Combining barium and arsenic with excess flux metal in niobium tubes
  • Sealing under argon and heating to 800-900°C (below arsenic sublimation point of 614°C)
  • Extended isothermal periods (24-72 hours) for homogeneity
  • Gradual cooling (0.5-2°C/hour) to promote preferential crystallization
  • Centrifugation or acid washing to remove flux matrix

Flux chemistry critically influences nucleation kinetics and crystal morphology. The low-temperature approach (≤900°C) preserves structural integrity of [As₄]⁶⁻ tetramers in Ba₃As₄, which might decompose at higher temperatures. However, challenges persist in achieving phase-pure products, as initial flux reactions yielded multiphase aggregates requiring subsequent optimization [1].

Table 2: Flux-Grown Barium Arsenide Crystals

Target CompoundFlux MediumGrowth Temperature (°C)Cooling Rate (°C/h)Key Anionic Motif
Ba₃As₄Unspecified metal800-9000.5-2[As₄]⁶⁻ tetramer
Ba₅As₄Unspecified metal800-9000.5-2[As₂]⁴⁻ dimer

Vapor-Phase Deposition for Thin-Film Applications

While bulk synthesis dominates current literature, vapor-phase deposition represents an emerging frontier for barium arsenide thin films targeting electronic and optical applications. Physical vapor deposition (PVD) techniques—particularly co-evaporation and molecular beam epitaxy (MBE)—offer pathways to epitaxial films, though methodologies remain less documented than for bulk phases.

Theoretical approaches adapt principles from arsenic-containing semiconductors:

  • Co-evaporation: Separate thermal sources for barium (∼500-700°C) and arsenic (∼300-400°C) generate vapor fluxes directed onto heated substrates (400-600°C) [8]
  • Reactive sputtering: Barium targets undergo argon plasma bombardment in arsenic vapor atmosphere
  • MBE challenges: Precise stoichiometry control requires in-situ monitoring via reflection high-energy electron diffraction (RHEED) due to arsenic's high volatility

Substrate selection critically influences film structure, with magnesium oxide (MgO) and strontium titanate (SrTiO₃) providing lattice-matching possibilities. The inherent toxicity of arsenic vapor demands specialized containment and gas-handling systems. Though application potential exists in semiconductor technology (noted for "photo optic applications" and quantum devices), experimental details for barium arsenide thin films remain sparse in open literature [8].

Mechanochemical Synthesis for Nanoscale Derivatives

Mechanochemistry offers a solvent-free alternative for nanoscale barium arsenide synthesis through high-energy ball milling, though established protocols are currently limited compared to other barium compounds like barium sulfate. The top-down approach subjects bulk precursors (elemental barium/arsenic or pre-synthesized arsenides) to intense mechanical forces in sealed milling chambers under inert atmosphere [7].

Key process parameters:

  • Milling media: Tungsten carbide or zirconia balls (3-10mm diameter)
  • Energy input: Controlled via rotational speed (typically 1000-1500 rpm) and milling duration
  • Stabilizers: Sodium polyacrylate dispersant (2 wt%) prevents agglomeration
  • Atmosphere: Argon or nitrogen blanketing prevents oxidation

Analogies from barium sulfate nanoparticle production suggest viability: wet milling of bulk BaSO₄ with polyacrylic acid dispersant achieved 50nm particles under optimized conditions (pH 10.5, 60% media loading, 1200 rpm, 180 minutes) [7]. Transferring this to barium arsenides requires addressing arsenic's volatility through cryogenic milling or sealed reactors. Theoretical advantages include enhanced surface reactivity for catalytic applications and direct synthesis without intermediate steps, though contamination from milling media and disorder-induced property alterations remain significant challenges.

Properties

CAS Number

12255-50-4

Product Name

Barium arsenide

IUPAC Name

1,2-diarsa-3λ2,4λ2,5λ2-tribaracyclopentene

Molecular Formula

As2Ba3

Molecular Weight

561.8 g/mol

InChI

InChI=1S/As2.3Ba/c1-2;;;/q-2;;2*+1

InChI Key

QXGWABVPNZREIM-UHFFFAOYSA-N

SMILES

[As]1=[As][Ba][Ba][Ba]1

Canonical SMILES

[As]1=[As][Ba][Ba][Ba]1

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